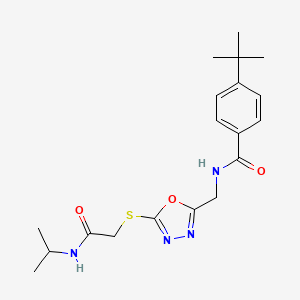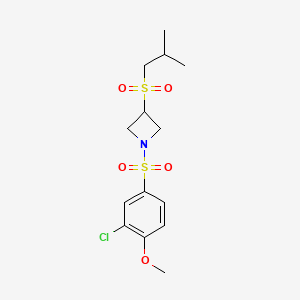
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, also known as CESI, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a type of azetidine, which is a four-membered ring containing nitrogen. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with isobutylsulfonyl amine, followed by cyclization of the resulting intermediate with sodium hydride and 1,2-dibromoethane.
Starting Materials
3-chloro-4-methoxybenzenesulfonyl chloride, isobutylsulfonyl amine, sodium hydride, 1,2-dibromoethane
Reaction
Step 1: 3-chloro-4-methoxybenzenesulfonyl chloride is reacted with isobutylsulfonyl amine in the presence of a base such as triethylamine to form the corresponding sulfonyl amide intermediate., Step 2: The sulfonyl amide intermediate is then treated with sodium hydride and 1,2-dibromoethane to undergo cyclization and form the desired product, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine.
Wirkmechanismus
The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves the inhibition of certain enzymes and proteins that are involved in cell growth and survival. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can induce cell cycle arrest and apoptosis in cancer cells. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has also been found to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the folding and stabilization of other proteins. By inhibiting HSP90, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can induce the degradation of certain oncogenic proteins that are involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and survival, and anti-inflammatory properties. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has also been found to modulate the expression of certain genes and proteins that are involved in these processes. Studies have shown that 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can induce the expression of pro-apoptotic genes and proteins, while inhibiting the expression of anti-apoptotic genes and proteins. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has also been found to modulate the expression of genes and proteins involved in cell cycle regulation, DNA damage response, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is its high potency and selectivity for its target proteins. This makes it a useful tool for studying the role of these proteins in various biological processes. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine also has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has some limitations as well. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine also has some off-target effects, which could limit its usefulness in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine. One area of interest is the development of new drugs based on 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine for the treatment of cancer and other diseases. Researchers are also interested in exploring the potential of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine as a tool for studying the role of HDACs and HSP90 in various biological processes. Other future directions include the optimization of the synthesis method for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, the development of new analogs with improved potency and selectivity, and the elucidation of the long-term effects of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine on cells and tissues.
Conclusion:
In conclusion, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a promising compound that has potential applications in medicine and biotechnology. Its mechanism of action involves the inhibition of certain enzymes and proteins that are involved in cell growth and survival. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and survival, and anti-inflammatory properties. While 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has some limitations, it is a useful tool for studying the role of its target proteins in various biological processes. There are several future directions for research on 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, including the development of new drugs, the optimization of the synthesis method, and the elucidation of its long-term effects.
Wissenschaftliche Forschungsanwendungen
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has been found to have potential applications in various fields of scientific research, including medicine and biotechnology. One of the most promising applications of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is in the development of new drugs for the treatment of cancer. Studies have shown that 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO5S2/c1-10(2)9-22(17,18)12-7-16(8-12)23(19,20)11-4-5-14(21-3)13(15)6-11/h4-6,10,12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXPLCHLCXLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2848493.png)
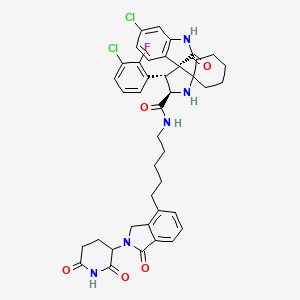
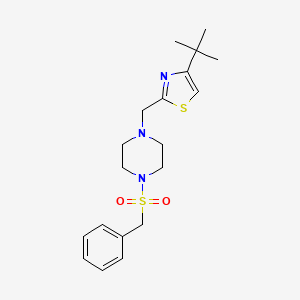
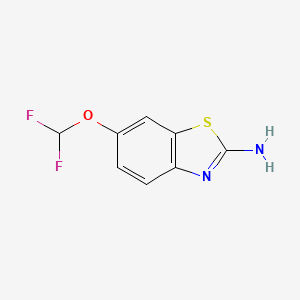

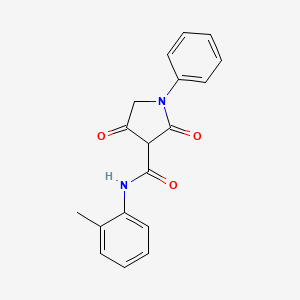
![Ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2848504.png)
![Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B2848505.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2848510.png)
![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B2848511.png)

methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2848514.png)
